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Compound of Interest

Compound Name: AD57 hydrochloride

Cat. No.: B2908064 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
AD57 hydrochloride is a potent, orally active, multikinase inhibitor identified through a

Drosophila-based in vivo chemical screen. It demonstrates a polypharmacological profile,

effectively targeting key kinases implicated in cancer signaling pathways. This document

provides a comprehensive technical overview of the inhibitor profile of AD57, including its

mechanism of action, quantitative inhibition data, and detailed experimental methodologies.

The information presented is intended to serve as a critical resource for researchers engaged

in oncology drug discovery and development.

Core Properties of AD57 Hydrochloride
Chemical Name: N-[4-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]-

N'-[3-(trifluoromethyl)phenyl]-urea, monohydrochloride

CAS Number: 2320261-72-9[1][2]

Molecular Formula: C₂₂H₂₀F₃N₇O • HCl[1]

Molecular Weight: 491.9 g/mol [1]

Solubility: Soluble in DMF (14 mg/ml), DMSO (10 mg/ml), and Ethanol (5 mg/ml). Poorly

soluble in a DMF:PBS (pH 7.2) (1:4) mixture (0.20 mg/ml).[1]
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Quantitative Inhibitor Profile
AD57 exhibits a multi-targeted inhibitory profile, with high potency against the RET proto-

oncogene tyrosine kinase and other key kinases in cancer-related signaling pathways. The

inhibitory activities are summarized below.

Target Kinase IC₅₀ (nM) Notes

RET 2
Potent inhibition of the primary

target.[1]

BRAF Data not available
AD57 is known to inhibit BRAF.

[3]

S6K Data not available
AD57 is known to inhibit S6K.

[1][3]

Src Data not available
AD57 is known to inhibit Src.

[1][3]

mTOR Anti-target
Inhibition of mTOR is

associated with toxicity.

Further research is required to ascertain specific IC₅₀ values for BRAF, S6K, and Src.

Mechanism of Action and Signaling Pathways
AD57 was identified in a Drosophila model of multiple endocrine neoplasia type 2 (MEN2),

driven by the oncogenic RET kinase.[3] Its efficacy is derived from a polypharmacological

approach, simultaneously inhibiting multiple key nodes in signaling pathways that are critical for

cancer cell proliferation, survival, and invasion.[1]

The primary target of AD57 is the RET tyrosine kinase.[1] Downstream of RET, AD57 also

inhibits Raf (of which BRAF is a member), Src, and S6K.[1][3] This multi-targeted approach is

crucial for its enhanced efficacy. Interestingly, the inhibition of mTOR was identified as an "anti-

target," leading to toxicity due to the release of negative feedback loops.[3] This finding guided

the development of subsequent compounds with a more favorable therapeutic index.

Below is a diagram illustrating the targeted signaling pathways of AD57.
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AD57 Targeted Signaling Pathways

Experimental Protocols
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The following are detailed methodologies for key experiments relevant to the characterization

of AD57 hydrochloride.

In Vitro Kinase Inhibition Assay
This protocol is a generalized procedure for determining the IC₅₀ values of AD57 against target

kinases.

Objective: To quantify the concentration of AD57 hydrochloride required to inhibit 50% of the

activity of a specific kinase (e.g., RET, BRAF, Src, S6K).

Materials:

Recombinant human kinase (e.g., RET, BRAF, Src, S6K)

Specific peptide substrate for each kinase

AD57 hydrochloride, serially diluted in DMSO

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT,

0.1 mg/mL BSA)

ATP solution (at a concentration near the Kₘ for each kinase)

ADP-Glo™ Kinase Assay kit (or similar ADP detection system)

White, opaque 96-well or 384-well plates

Workflow:

Start

Prepare Reagents:
- Serial dilution of AD57

- Kinase solution
- Substrate/ATP mix

Add AD57 dilutions
to assay plate

Add kinase solution
to plate

Initiate reaction with
Substrate/ATP mix

Incubate at 30°C
(e.g., 60 min)

Stop reaction and
deplete ATP with

ADP-Glo™ Reagent

Incubate at RT
(e.g., 40 min)

Add Kinase Detection
Reagent

Incubate at RT
(e.g., 30-60 min) Read luminescence Analyze data and

calculate IC50 End
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In Vitro Kinase Assay Workflow
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Procedure:

Reagent Preparation:

Prepare a serial dilution of AD57 hydrochloride in kinase assay buffer. A typical

concentration range would be from 1 nM to 10 µM.

Dilute the recombinant kinase to the desired working concentration in kinase assay buffer.

Prepare a mixture of the peptide substrate and ATP in the kinase assay buffer.

Kinase Reaction:

To the wells of a 96-well plate, add the serially diluted AD57 hydrochloride.

Add the diluted kinase to each well.

Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the

reaction stays within the linear range.

Signal Detection (using ADP-Glo™):

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™

Reagent to each well.

Incubate the plate at room temperature for approximately 40 minutes.

Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and

produce a luminescent signal via a luciferase reaction.

Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

Data Analysis:

Measure the luminescence using a plate reader.

Plot the luminescence signal against the logarithm of the AD57 concentration.
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Fit the data to a dose-response curve to determine the IC₅₀ value.

Drosophila Model for In Vivo Efficacy
This protocol outlines the general methodology for assessing the efficacy of AD57 in a

Drosophila model of RET-driven cancer, as was done in the initial discovery of the compound.

Objective: To evaluate the ability of AD57 hydrochloride to rescue the lethal phenotype

induced by the expression of an oncogenic form of RET in Drosophila melanogaster.

Materials:

Drosophila stocks:

A driver line for tissue-specific expression (e.g., GMR-Gal4 for eye-specific expression).

A UAS-oncogenic RET line (e.g., UAS-RetMEN2B).

Standard Drosophila food medium.

AD57 hydrochloride dissolved in a suitable solvent (e.g., DMSO).

Control vehicle (e.g., DMSO).

Procedure:

Genetic Crosses: Set up genetic crosses between the driver line and the UAS-oncogenic

RET line to produce progeny expressing the oncogene in the desired tissue.

Drug Administration:

Prepare Drosophila food containing various concentrations of AD57 hydrochloride. A

vehicle-only control food should also be prepared.

Transfer the larvae from the genetic cross to the drug-containing or control food at an early

developmental stage.

Phenotypic Analysis:
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Allow the flies to develop at a controlled temperature.

Score the survival rate of the adult flies that eclose from the pupal case in the drug-treated

and control groups.

For eye-specific expression, the morphology of the adult eye can be examined for rescue

of any rough eye phenotype caused by the oncogene.

Data Analysis: Compare the survival rates and phenotypic outcomes of the AD57-treated

groups with the vehicle control group to determine the in vivo efficacy of the compound.

Conclusion
AD57 hydrochloride is a valuable tool compound for studying the effects of multi-targeted

kinase inhibition in cancer. Its well-defined polypharmacological profile, with potent inhibition of

RET, Raf, Src, and S6K, provides a strong rationale for its use in preclinical cancer models.

The detailed methodologies provided herein should enable researchers to further investigate

the therapeutic potential of AD57 and similar multikinase inhibitors. The identification of mTOR

as an "anti-target" also offers important insights for the design of future kinase inhibitors with an

improved therapeutic window.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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